Introduction to Alkane Isomerism: The Case of C₁₀H₂₂
Introduction to Alkane Isomerism: The Case of C₁₀H₂₂
An In-depth Technical Guide to 3,3-Diethylhexane and Its Isomers
Alkanes are acyclic saturated hydrocarbons with the general formula CₙH₂ₙ₊₂. Isomerism, a fundamental concept in organic chemistry, describes the existence of compounds that share the same molecular formula but possess different arrangements of atoms in space.[1] For alkanes, this is primarily structural (or constitutional) isomerism, which includes chain isomerism where the carbon skeleton is arranged differently (e.g., straight-chain vs. branched).[2]
The molecular formula C₁₀H₂₂, representing decane (B31447), is a prime example of the complexity of alkane isomerism, with 75 possible structural isomers.[1][3][4] These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to their varied structures. This guide provides a detailed examination of one of these isomers, 3,3-diethylhexane, and explores the broader landscape of its isomeric forms, along with the experimental protocols used for their differentiation.
3,3-Diethylhexane: Structural and Physical Properties
3,3-Diethylhexane is a branched-chain alkane. Its structure features a hexane (B92381) main chain with two ethyl groups attached to the third carbon atom. This quaternary carbon center is a key structural feature.
-
Molecular Formula: C₁₀H₂₂[5]
-
IUPAC Name: 3,3-Diethylhexane[5]
-
Synonyms: Triethylpropylmethane[5]
-
CAS Number: 17302-02-2[6]
-
Canonical SMILES: CCCC(CC)(CC)CC[5]
Physicochemical Data
The quantitative properties of 3,3-diethylhexane are summarized in the table below. These properties are critical for its application in solvent chemistry and as a reference compound in fuel science.
| Property | Value | Reference |
| Molecular Weight | 142.28 g/mol | [5][7] |
| Boiling Point | 166.31 - 167.6 °C | [6][8][9] |
| Melting Point | -53.99 °C | [6][9] |
| Density | 0.757 g/cm³ | [9] |
| Flash Point | 47 °C | [6] |
| Refractive Index | 1.4235 | [9] |
| Vapor Pressure | 2.22 mmHg at 25°C | [6] |
Isomers of Decane (C₁₀H₂₂)
As members of the C₁₀H₂₂ family, all 75 isomers, including 3,3-diethylhexane, are constitutional isomers.[10][11] The degree of branching significantly influences their physical properties, most notably the boiling point. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to less branched or straight-chain isomers.[3]
The table below presents a selection of decane isomers to illustrate the effect of structural variation on boiling point.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Decane | Straight-chain | 174.1 |
| 2-Methylnonane | Branched | 167.8 |
| 3-Methylnonane | Branched | 168.0 |
| 3,3-Diethylhexane | Branched (Quaternary C) | 166.3 - 167.6 |
| 3,4-Diethylhexane | Branched | 164.5 |
| 2,2,5,5-Tetramethylhexane | Highly Branched | 149.3 |
Note: Boiling points are sourced from various chemical databases and may vary slightly depending on the source.
Experimental Protocols for Isomer Identification
Differentiating between the numerous isomers of C₁₀H₂₂ requires high-resolution analytical techniques. Gas chromatography and NMR spectroscopy are the primary methods employed for the separation and structural elucidation of these closely related compounds.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12] For alkane isomers, separation is primarily driven by differences in boiling points and molecular shape.
Protocol: Capillary GC for Separation of C₁₀H₂₂ Isomers
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., 50-100 m length, 0.25 mm internal diameter, 0.5 µm film thickness) with a dimethylpolysiloxane stationary phase. Longer columns provide higher resolution, which is essential for separating isomers.[12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injection: A small sample volume (e.g., 0.1-1.0 µL) of the isomer mixture, diluted in a volatile solvent like pentane, is injected into a heated inlet (e.g., 250°C) using a split mode to prevent column overloading.
-
Temperature Program:
-
Initial Oven Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 2-5°C/min to 200°C. A slow ramp rate is crucial for resolving isomers with close boiling points.
-
Final Hold: Hold at 200°C for 10 minutes to ensure all components have eluted.
-
-
Detection: The FID is maintained at a high temperature (e.g., 280°C). It detects hydrocarbons as they elute from the column, generating a signal proportional to the mass of carbon.
-
Data Analysis: Isomers are identified by comparing their retention times to those of known standards. Generally, branched isomers with lower boiling points will elute earlier than their straight-chain counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual carbon and hydrogen atoms within a molecule, making it an definitive tool for structural elucidation.
Protocol: ¹H and ¹³C NMR for Structural Elucidation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[13]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. The number of unique signals directly corresponds to the number of non-equivalent carbon environments in the molecule.[13]
-
Expected Result for 3,3-Diethylhexane: Due to its symmetry, 3,3-diethylhexane will show a simplified spectrum with only 5 distinct carbon signals, even though it has 10 carbon atoms. The two central ethyl groups are equivalent, and the carbons on the main chain are also symmetrically arranged around the C3 position.
-
Expected Result for an Asymmetric Isomer (e.g., 3-Methylnonane): This isomer would display 10 unique signals, reflecting the lack of symmetry.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. The chemical shift, integration (signal area), and splitting pattern (multiplicity) of each signal provide information about the electronic environment, number of protons, and adjacent protons, respectively.
-
Expected Result for 3,3-Diethylhexane: The spectrum would be relatively simple. Protons on the ethyl groups would appear as a quartet and a triplet. Protons on the hexane chain would also show characteristic patterns based on their position relative to the quaternary center. The absence of a proton on the C3 carbon is a key identifying feature.
-
-
Data Analysis: Analyze the chemical shifts, integrations, and coupling patterns from both ¹H and ¹³C spectra to piece together the molecule's carbon-hydrogen framework, allowing for unambiguous identification of the specific isomer.
Visualization of Isomeric Relationships
The following diagram, generated using the DOT language, illustrates the concept of structural isomerism by showing 3,3-diethylhexane in relation to other selected C₁₀H₂₂ isomers.
Relationship between 3,3-diethylhexane and other C₁₀H₂₂ isomers.
References
- 1. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]
- 2. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]
- 3. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. grokipedia.com [grokipedia.com]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. Hexane, 3,3-diethyl- [webbook.nist.gov]
- 8. 3,3-diethylhexane [stenutz.eu]
- 9. 3,3-Diethylhexane. | 17302-02-2 [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. vurup.sk [vurup.sk]
- 13. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
